molecular formula C31H25FN2O2S B2829634 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE CAS No. 332045-27-9

4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B2829634
CAS No.: 332045-27-9
M. Wt: 508.61
InChI Key: NOESXDPRURMLGD-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core with three critical substituents:

  • Position 2: A sulfanyl (-S-) group linked to a 2-(4-fluorophenyl)-2-oxoethyl moiety, introducing a ketone and fluorine atom for hydrogen bonding and lipophilicity.
  • Position 3: A carbonitrile (-CN) group, which may act as an electron-withdrawing group or participate in covalent binding in biological targets.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN2O2S/c32-24-14-10-22(11-15-24)29(35)20-37-31-27(18-33)30(26-8-4-5-9-28(26)34-31)23-12-16-25(17-13-23)36-19-21-6-2-1-3-7-21/h1-3,6-7,10-17H,4-5,8-9,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESXDPRURMLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps. One common method includes the preparation of intermediates such as 2-(4-fluorophenyl)-2-oxoacetaldehyde . The reaction conditions often involve the use of reagents like sodium hydride, dimethyl carbonate, and methyl isopropyl ketone . The final step usually involves the reaction of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The reaction conditions are typically mild, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • The compound has shown promise as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth. Studies have indicated that derivatives of tetrahydroquinoline exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Anti-inflammatory Properties
    • Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the benzyloxy group may enhance the compound's ability to interact with biological targets involved in inflammatory processes. Research indicates that such compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Neurological Applications
    • The tetrahydroquinoline scaffold has been explored for its neuroprotective properties. Some studies suggest that modifications to this scaffold can lead to compounds effective against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of tetrahydroquinoline derivatives, including compounds structurally similar to 4-[4-(benzyloxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The results demonstrated significant cytotoxicity against breast and prostate cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanisms of benzyloxy-substituted phenyl compounds revealed that these molecules could effectively inhibit COX-2 activity in vitro. This inhibition was linked to reduced prostaglandin synthesis, highlighting the potential utility of such compounds in treating inflammatory conditions .

Case Study 3: Neuroprotective Effects

A recent investigation into neuroprotective agents identified several tetrahydroquinoline derivatives as candidates for further development. These studies showed that certain modifications could enhance blood-brain barrier permeability and improve neuroprotective efficacy in models of oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name (CAS) Core Structure Key Substituents Potential Implications
Target Compound Tetrahydroquinoline 4-benzyloxyphenyl, 2-(4-fluorophenyl-oxoethyl)sulfanyl, 3-CN Flexibility from partial saturation; fluorophenyl enhances lipophilicity .
4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (1416209-37-4) Tetrahydroquinoline + purine Purine-linked substituent at position 2 Purine moiety may confer kinase inhibition activity; increased steric bulk.
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (478042-93-2) Dihydropyridine 4-methylsulfanyl, 6-(4-chlorophenyl) Dihydropyridine core may influence redox stability; chlorophenyl enhances hydrophobicity.
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-thiophenecarbonitrile (133180-37-7) Thiophene 5-benzoyl, 4-amino, 2-oxoethylsulfanyl Thiophene’s aromaticity differs from tetrahydroquinoline; amino group introduces H-bonding.

Substituent Analysis

Group in Target Compound Analogues with Similar Substituents Differences
2-(4-Fluorophenyl-2-oxoethyl)sulfanyl 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Triazole vs. fluorophenyl-oxoethyl; triazole may enhance metal coordination.
3-Carbonitrile ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE (478079-36-6) Pyrimidine core with ester group; ester may reduce metabolic stability compared to CN.
4-Benzyloxyphenyl 2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chlorobenzyloxy vs. benzyloxy; chlorine increases electronegativity and steric effects.

Electronic and Steric Effects

  • Fluorine vs.
  • Sulfanyl Linkages : The target’s sulfanyl group connects to a ketone-bearing side chain, unlike methylsulfanyl in or purine-linked sulfanyl in . This ketone may participate in H-bonding with biological targets.
  • Carbonitrile Position : The 3-CN group in the target is analogous to pyrimidine-5-carboxylate in , but the latter’s ester group may hydrolyze in vivo, whereas CN is metabolically stable.

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS Number: 163217-67-2) belongs to a class of compounds known for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C33H30FNO4C_{33}H_{30}FNO_{4}, with a molecular weight of 523.59 g/mol. The structure features a tetrahydroquinoline core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cells. The IC50 values for some derivatives range from 0.33 to 7.10 μM, indicating potent activity against these cell lines .

The mechanism by which this compound exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. It has been suggested that the presence of the benzyloxy group enhances the lipophilicity of the molecule, facilitating better membrane permeability and interaction with intracellular targets .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl rings and the tetrahydroquinoline core significantly influence biological activity. For example:

  • Substitution at the 4-position of the phenyl ring with electron-donating groups tends to increase anticancer activity.
  • The presence of fluorine in the para position enhances binding affinity to target proteins due to its electronegativity .

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity. For instance, a related compound showed an IC50 value of 0.50 μM against MCF-7 cells, indicating high potency .
  • In Vivo Studies : Animal models treated with similar tetrahydroquinoline derivatives demonstrated reduced tumor growth rates compared to control groups. These results suggest potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Reference
AntiproliferativeMCF-70.50
AntiproliferativeMDA-MB-2310.75
AntiproliferativeHeLa1.28
AntiproliferativeA27801.51

Q & A

Q. What are the optimal synthetic routes for synthesizing 4-[4-(benzyloxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The synthesis typically involves multi-step protocols, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with ketoesters under acidic conditions.
  • Functionalization : Introduction of the sulfanyl group via nucleophilic substitution using 2-(4-fluorophenyl)-2-oxoethyl thiol intermediates.
  • Benzyloxy group incorporation : Alkylation of phenolic intermediates with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency is maximized by controlling solvent polarity (e.g., ethanol or methanol under reflux) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (applicable to crystalline derivatives) .
  • DFT calculations : To correlate experimental spectroscopic data with theoretical electronic structures .

Q. How can researchers ensure purity during synthesis and isolation?

Purity assessment requires:

  • Thin-layer chromatography (TLC) : For real-time monitoring of reaction progress and byproduct identification.
  • High-performance liquid chromatography (HPLC) : To quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Recrystallization : Solvent systems like ethyl acetate/hexane (1:3) improve crystalline purity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological approaches include:

  • In vitro assays :
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways.
    • In vivo models : Pharmacokinetic studies in rodents to evaluate bioavailability and metabolic stability.
    • Structure-activity relationship (SAR) : Systematic modification of the sulfanyl or benzyloxy groups to optimize potency .

Q. What computational modeling approaches are suitable for studying this compound’s interactions?

Advanced strategies involve:

  • Density functional theory (DFT) : To calculate electrostatic potential maps and predict reactive sites (e.g., sulfanyl group nucleophilicity).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., estrogen receptors or tubulin).
  • Molecular dynamics (MD) : GROMACS simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results?

Contradictions often arise from:

  • Impurity interference : Re-evaluate purity via HPLC-MS and repeat assays with rigorously purified batches.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use internal controls.
  • Target promiscuity : Perform proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target effects .

Q. What is the role of the sulfanyl and benzyloxy functional groups in modulating reactivity and stability?

  • Sulfanyl group : Acts as a nucleophile in substitution reactions; prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
  • Benzyloxy group : Enhances lipophilicity for membrane penetration but may undergo hydrolysis under acidic conditions (pH < 3). Stability is improved by electron-donating substituents on the benzyl ring .

Q. What strategies are recommended for studying the compound’s stability under varying experimental conditions?

  • Stress testing : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) over 7–14 days.
  • Degradation monitoring : Use HPLC to track decomposition products (e.g., free 4-fluorophenyl ketone or quinoline derivatives).
  • Stabilization : Lyophilization for long-term storage or formulation with antioxidants (e.g., BHT) .

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